molecular formula C24H31N3O5S B2567681 N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 922050-64-4

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2567681
CAS No.: 922050-64-4
M. Wt: 473.59
InChI Key: LVILYTPVKLNRRP-UHFFFAOYSA-N
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Description

N-(4-(N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide is a structurally complex synthetic molecule featuring a benzo[b][1,4]oxazepin core fused with a sulfamoylphenylacetamide moiety. The benzo[b][1,4]oxazepin system is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with isobutyl and dimethyl groups at position 5 and 3/3, respectively. The sulfamoyl group bridges the oxazepin ring to a 3-methylphenylacetamide fragment. Structural characterization of such molecules typically employs crystallographic tools like SHELX and ORTEP-III, which are standard for resolving complex molecular geometries .

Properties

IUPAC Name

N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-15(2)13-27-20-9-7-19(12-21(20)32-14-24(5,6)23(27)29)26-33(30,31)22-10-8-18(11-16(22)3)25-17(4)28/h7-12,15,26H,13-14H2,1-6H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVILYTPVKLNRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfamoyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety, which are associated with various biological activities. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N2O5C_{24}H_{30}N_{2}O_{5}, with a molecular weight of approximately 426.5 g/mol. Its structure includes an acetamide group linked to a phenyl ring that is further substituted with a sulfamoyl group.

PropertyValue
Molecular FormulaC24H30N2O5
Molecular Weight426.5 g/mol
StructureSulfamoyl derivative

The biological activity of this compound is largely attributed to its interaction with specific biological targets. The presence of the sulfamoyl group suggests potential inhibitory effects on various enzymes and receptors involved in disease pathways.

Potential Targets:

  • RIP1 Kinase : Preliminary studies indicate that compounds similar to this one may inhibit RIP1 kinase, which plays a crucial role in inflammatory responses and programmed cell death pathways. Dysregulation of RIP1 is linked to neurodegenerative diseases and cancer.
  • Apoptosis Pathways : The compound may influence apoptosis signaling pathways by modulating protein interactions involved in cell survival and death.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Here are notable findings:

Study 1: Inhibition of RIP1 Kinase

In vitro assays demonstrated that this compound exhibited significant inhibition of RIP1 kinase activity. This inhibition was associated with reduced inflammatory cytokine production in cellular models.

Study 2: Apoptosis Modulation

Another investigation assessed the compound's role in apoptosis modulation. Results indicated that treatment with the compound led to increased apoptosis in cancer cell lines through the activation of caspases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds sharing structural features with N-(4-(N-(5-isobutyl...)):

Compound NameStructural FeaturesBiological Activity
2-bromo-N-(5-isobutyl-3,3-dimethyl...)Contains bromo substituentEnhanced reactivity
3-fluoro-N-(5-isobutyl-3-methylbenzamide)Fluorinated variantAltered pharmacokinetics
N-[3,3-dimethyl-5-(2-methylpropyl)...]Similar oxazepin coreDiverse biological activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with sulfonamide- and acetamide-containing derivatives, as evidenced by high similarity scores (0.86–0.94) to analogs listed in . Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name CAS Number Similarity Score Key Structural Differences Hypothesized Bioactivity*
N-(4-(N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide Not Provided Reference Benzo[b][1,4]oxazepin core; isobutyl, dimethyl substituents Potential protease/CNS targets
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide 156324-47-9 0.86 Isoxazole ring replaces benzooxazepin; methylsulfonamido group Antibacterial/anti-inflammatory
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 901397-84-0 0.94 Chloroacetamide side chain; 5-methylisoxazole substituent Enhanced lipophilicity; kinase inhibition
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide 133071-57-5 0.91 Chloropropanamide chain; extended alkyl substituent Altered pharmacokinetics
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid 795287-23-9 0.89 Carboxylic acid terminus; increased polarity Tubulin inhibition/antiproliferative

*Bioactivity hypotheses are inferred from structural motifs common to known drug classes (e.g., sulfonamides for antibacterial activity, chloro substituents for enhanced membrane penetration) .

Key Findings:

Core Heterocycle Variations : The benzooxazepin core in the target compound is distinct from the isoxazole rings in analogs, which may influence binding specificity. Isoxazoles are associated with anti-inflammatory activity, while benzo-fused systems often exhibit CNS activity .

Chloroacetamide groups (e.g., in CAS 901397-84-0) increase lipophilicity, likely improving blood-brain barrier penetration . Carboxylic acid moieties (CAS 795287-23-9) introduce polarity, possibly favoring solubility and tubulin-binding interactions .

Sulfamoyl Linker : Common across all analogs, this group is critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targets) .

Research Implications and Limitations

While structural comparisons highlight functional possibilities, explicit pharmacological data for the target compound are absent in the provided evidence. Further studies should prioritize:

  • Crystallographic Analysis : Using SHELX or ORTEP-III to resolve 3D conformation and intermolecular interactions .
  • Bioactivity Screening : Testing against enzyme panels (e.g., kinases, proteases) to validate hypothesized targets.
  • SAR Studies : Systematic modification of substituents (e.g., replacing isobutyl with cyclopropyl) to optimize potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, including sulfonamide coupling, nucleophilic substitution, and amidation. Key steps include:

  • Sulfonamide Formation : Reacting the oxazepin-8-amine precursor with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) at 0–5°C .
  • Chromatographic Purification : Flash column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates .
  • Structural Confirmation : High-resolution NMR (1H, 13C) and HPLC-MS are used to verify purity and connectivity. For example, the acetamide proton appears as a singlet near δ 2.1 ppm, while sulfonamide protons resonate downfield (δ 10–12 ppm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1D and 2D NMR (COSY, HSQC) resolve overlapping signals in the aromatic and oxazepine regions .
  • HPLC with UV/Vis Detection : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational quantum chemistry guide the optimization of reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energetics for sulfonamide coupling and cyclization steps. For example:

  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for oxazepine ring formation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions . Experimental validation involves kinetic profiling (e.g., in situ IR spectroscopy) to compare predicted vs. observed rate constants .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Dose-Response Meta-Analysis : Pool data from enzyme inhibition assays (e.g., IC50) and animal models (e.g., ED50) using mixed-effects models to account for variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites in plasma that may explain discrepancies between cell-based and whole-organism studies .
  • Receptor Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate structural modifications (e.g., isobutyl vs. ethyl substituents) with binding affinity changes .

Q. How is crystallographic software like SHELX applied to determine the compound’s 3D structure?

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) at 100 K resolves the oxazepine ring conformation and sulfonamide geometry .
  • Refinement with SHELXL : Isotropic/anisotropic displacement parameters refine bond lengths and angles. The Flack parameter verifies absolute configuration .
  • Validation : PLATON checks for voids, hydrogen bonding, and π-π stacking interactions critical for stability .

Q. What challenges arise in scaling up synthesis while maintaining yield and purity?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in batch reactors to optimize temperature (e.g., 60–80°C for amidation) and stirring rates .
  • Membrane Separation : Nanofiltration removes low-molecular-weight impurities (e.g., unreacted sulfonyl chloride) during workup .
  • Design of Experiments (DoE) : Fractional factorial designs identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .

Methodological Notes

  • Contradiction Handling : Discrepancies in biological data require orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Software Tools : For crystallography, combine SHELX with Olex2 for visualization ; for reaction design, use Gaussian or ORCA for DFT calculations .

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